molecular formula C18H14FNO5 B5035883 2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide

2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide

Cat. No. B5035883
M. Wt: 343.3 g/mol
InChI Key: FOSQKYLZTPYVEO-UHFFFAOYSA-N
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Description

2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The mechanism of action of 2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. Additionally, it also inhibits the activity of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase-3 pathway. Moreover, it also inhibits the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, it has been shown to reduce the expression of various inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide is its broad-spectrum anticancer activity against various cancer cell lines. Moreover, it has also been found to possess anti-inflammatory, antioxidant, and antimicrobial properties, which make it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide. One of the possible directions is the development of new analogs with improved solubility and bioavailability. Moreover, the compound can be further studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and diabetes. Additionally, the mechanism of action of this compound can be further elucidated to identify new targets for drug discovery. Finally, the compound can be studied for its potential applications in combination therapy with other anticancer drugs to improve the efficacy of cancer treatment.

Synthesis Methods

The synthesis of 2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide involves the reaction of 2-(2-fluorophenoxy)acetohydrazide with 4-hydroxy-2-methyl-2H-chromen-7-one in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product.

Scientific Research Applications

2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has also been found to possess anti-inflammatory, antioxidant, and antimicrobial properties.

properties

IUPAC Name

2-[3-(2-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO5/c1-10-18(25-14-5-3-2-4-13(14)19)17(22)12-7-6-11(8-15(12)24-10)23-9-16(20)21/h2-8H,9H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSQKYLZTPYVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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